molecular formula C14H22O4Si B15063801 Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester CAS No. 80640-80-8

Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester

Cat. No.: B15063801
CAS No.: 80640-80-8
M. Wt: 282.41 g/mol
InChI Key: HIKNYWKTKLLRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C14H22O4Si It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the carboxyl group is esterified with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the esterification of 2-(3,4-dimethoxyphenyl)acetic acid with trimethylsilyl methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed for several hours, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 2-(3,4-Dimethoxyphenyl)ethanol.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing a reactive intermediate that can participate in further chemical transformations. The methoxy groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-Dimethoxyphenyl Acetate: Similar structure but lacks the trimethylsilyl group.

    3,4-Dimethoxymandelic Acid: Contains a carboxylic acid group instead of an ester.

    Trimethylsilyl (3,4-dimethoxyphenyl)acetate: Similar but with different esterification.

Uniqueness

(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, allowing for selective modifications and transformations that are not possible with similar compounds.

Properties

CAS No.

80640-80-8

Molecular Formula

C14H22O4Si

Molecular Weight

282.41 g/mol

IUPAC Name

trimethylsilylmethyl 2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C14H22O4Si/c1-16-12-7-6-11(8-13(12)17-2)9-14(15)18-10-19(3,4)5/h6-8H,9-10H2,1-5H3

InChI Key

HIKNYWKTKLLRFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC[Si](C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.